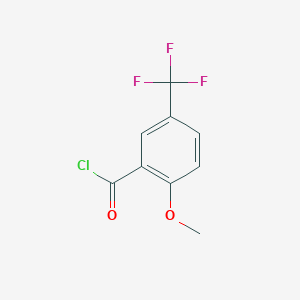

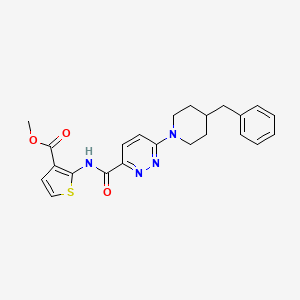

![molecular formula C21H21NO3 B2848780 1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705091-28-6](/img/structure/B2848780.png)

1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

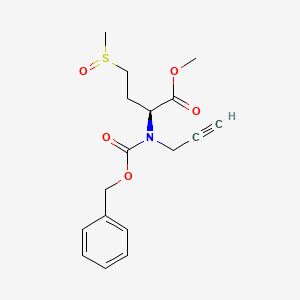

The compound “1’-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a complex organic molecule. It contains a spiro[isobenzofuran-1,4’-piperidin] moiety, which is a type of spiro compound where a piperidine ring (a six-membered ring with one nitrogen atom) is connected to an isobenzofuran ring (a fused ring system containing a benzene ring connected to a furan ring) at a single point . The molecule also contains an acetyl group (a functional group derived from acetic acid) and a m-tolyl group (a toluene derivative where the substituent is in the meta position) .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The acetyl group could undergo reactions typical of carbonyl compounds, while the aromatic ring could participate in electrophilic aromatic substitution reactions. The piperidine ring could potentially undergo reactions involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar regions, and the types of functional groups present .Applications De Recherche Scientifique

Sigma Ligand Properties and Selectivity

1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, related to sigma ligands, has been studied for its affinity and selectivity towards sigma 1 and sigma 2 binding sites. These compounds, by adjusting structural factors such as the N-substituent size and benzene ring substituents, exhibit varied affinity and selectivity, indicating their potential in targeting sigma receptors with subnanomolar affinity, especially for sigma 2 sites. This specificity is influenced by the lipophilicity and chain length of the N-substituent and the position of substituents on the benzene ring, affecting their sigma 1/sigma 2 affinity and selectivity (Moltzen, Perregaard, & Meier, 1995).

Potential CNS Agents

Compounds based on 1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one structure have been synthesized as potential central nervous system (CNS) agents. Their design was inspired by the recognition of a common structural motif in known antidepressants. These compounds have shown marked inhibition of tetrabenazine-induced ptosis, suggesting their potential utility in CNS applications. The synthesis approach and the activity against tetrabenazine suggest these spiro compounds could be valuable in exploring treatments for CNS disorders (Bauer et al., 1976).

Imaging Sigma Receptors

1'-(4-[125I]iodobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine], a derivative of 1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, has been synthesized and evaluated as a potential SPECT tracer for imaging sigma 1 receptors. With its low nanomolar affinity for sigma 1 receptors and high subtype selectivity, this compound demonstrates potential as a specific imaging agent for σ1 receptors in vivo, indicating its application in the study of neurodegenerative and psychiatric disorders (Chen et al., 2010).

Antimycobacterial Activity

The structural framework of 1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one has been utilized in synthesizing novel compounds with significant antimycobacterial activity. These compounds, through an efficient synthetic route, have shown excellent in vitro activity against Mycobacterium tuberculosis, including multi-drug-resistant strains, highlighting their potential as new leads in the fight against tuberculosis (Kumar et al., 2009).

Mécanisme D'action

Mode of Action

It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi-stacking . These interactions could lead to changes in the conformation or activity of the target, resulting in a biological response .

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its targets. For instance, if the compound targets enzymes involved in signal transduction, it could affect pathways related to cell growth and proliferation .

Pharmacokinetics

Factors such as the compound’s chemical structure and physicochemical properties could influence its pharmacokinetics . For instance, the presence of the tolyl group, which is considered nonpolar and hydrophobic, could influence the compound’s absorption and distribution .

Result of Action

Depending on its targets and mode of action, the compound could have a range of effects, such as inhibiting or activating specific cellular processes

Action Environment

Environmental factors could influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature could affect the compound’s stability and its interactions with its targets . Additionally, the presence of other molecules in the cellular environment could influence the compound’s efficacy .

Safety and Hazards

Orientations Futures

Piperidine derivatives have been found to have significant potential in drug discovery, with applications in areas such as anticancer, antiviral, antimalarial, and antimicrobial therapies . Therefore, compounds like “1’-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” could potentially be of interest in future pharmaceutical research .

Propriétés

IUPAC Name |

1'-[2-(3-methylphenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-15-5-4-6-16(13-15)14-19(23)22-11-9-21(10-12-22)18-8-3-2-7-17(18)20(24)25-21/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMHNJKWRRNDEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

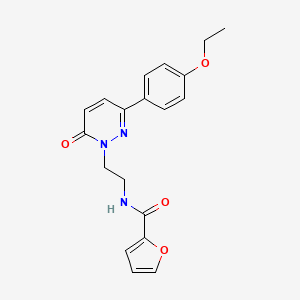

![4-[[(E)-2-phenylethenyl]sulfonylamino]-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide](/img/structure/B2848699.png)

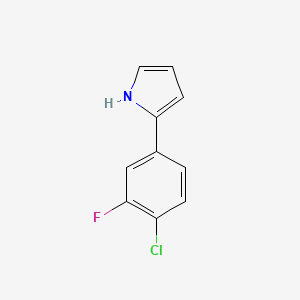

![3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)-N-propan-2-ylpropanamide](/img/structure/B2848707.png)

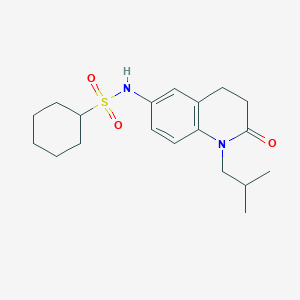

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2848710.png)

![(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2848712.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2848715.png)